molecular formula C14H19BF2O2 B15315601 2-(4-Ethyl-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Ethyl-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15315601
M. Wt: 268.11 g/mol
InChI Key: CACRMDFYSZNULC-UHFFFAOYSA-N
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Description

2-(4-Ethyl-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 4-ethyl-2,6-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethyl-2,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

4-Ethyl-2,6-difluorophenylboronic acid+PinacolThis compound\text{4-Ethyl-2,6-difluorophenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 4-Ethyl-2,6-difluorophenylboronic acid+Pinacol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boron atom.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Substitution: Substituted phenyl derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-(4-Ethyl-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Investigated for its potential as a labeling agent in biological assays.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom and the fluorinated phenyl group. The boron atom can form reversible covalent bonds with nucleophiles, making it useful in catalysis and as a reagent in organic synthesis. The fluorine atoms enhance the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(4-Ethyl-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both ethyl and difluoro substituents on the phenyl ring. This combination of substituents enhances its reactivity and makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H19BF2O2

Molecular Weight

268.11 g/mol

IUPAC Name

2-(4-ethyl-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H19BF2O2/c1-6-9-7-10(16)12(11(17)8-9)15-18-13(2,3)14(4,5)19-15/h7-8H,6H2,1-5H3

InChI Key

CACRMDFYSZNULC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)CC)F

Origin of Product

United States

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